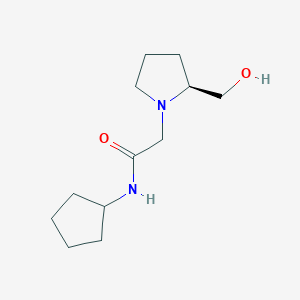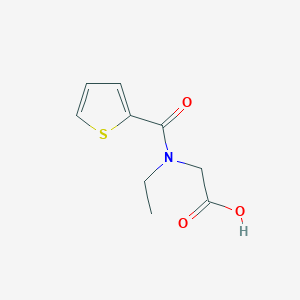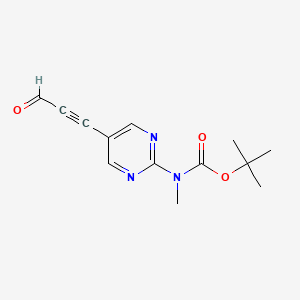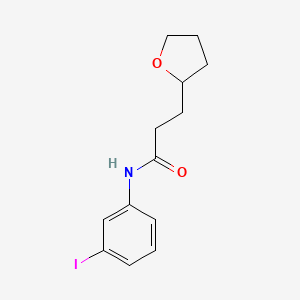
n-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide is an organic compound that features an iodophenyl group and a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide typically involves the following steps:
Formation of the iodophenyl intermediate: This can be achieved through iodination of a phenyl precursor using iodine and an oxidizing agent.
Introduction of the tetrahydrofuran ring: This step involves the formation of a tetrahydrofuran ring through cyclization reactions.
Amidation: The final step involves the reaction of the iodophenyl intermediate with a suitable amine to form the propanamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Applications De Recherche Scientifique
N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, while the tetrahydrofuran ring can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide: Similar structure with a bromine atom instead of iodine.
N-(3-Chlorophenyl)-3-(tetrahydrofuran-2-yl)propanamide: Similar structure with a chlorine atom instead of iodine.
N-(3-Fluorophenyl)-3-(tetrahydrofuran-2-yl)propanamide: Similar structure with a fluorine atom instead of iodine.
Uniqueness
N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide is unique due to the presence of the iodine atom, which can influence its reactivity, binding affinity, and overall chemical properties. The iodine atom’s larger size and higher atomic number compared to bromine, chlorine, and fluorine can result in distinct interactions and applications.
Propriétés
Formule moléculaire |
C13H16INO2 |
|---|---|
Poids moléculaire |
345.18 g/mol |
Nom IUPAC |
N-(3-iodophenyl)-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C13H16INO2/c14-10-3-1-4-11(9-10)15-13(16)7-6-12-5-2-8-17-12/h1,3-4,9,12H,2,5-8H2,(H,15,16) |
Clé InChI |
OOUIWXCVHZWSNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CCC(=O)NC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


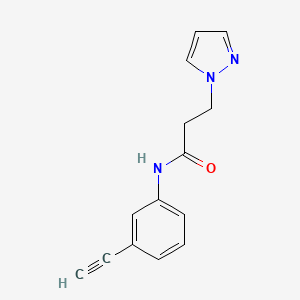

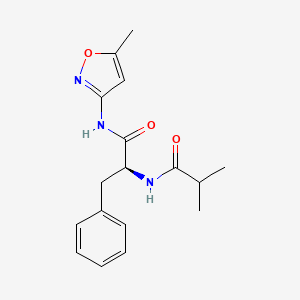
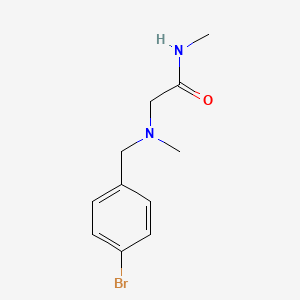
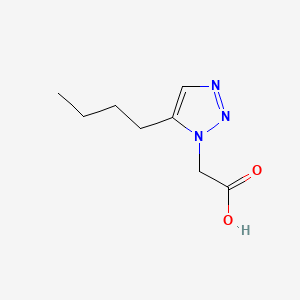
![3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B14902915.png)

![3-Azabicyclo[3.2.0]heptan-1-ylmethanol](/img/structure/B14902927.png)
![tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14902933.png)

